![molecular formula C11H15N3O B2944205 4-(6-Cyclopropylpyridazin-3-yl)morpholine CAS No. 2034552-20-8](/img/structure/B2944205.png)
4-(6-Cyclopropylpyridazin-3-yl)morpholine
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Morpholine derivatives and their synthesis play a significant role in chemical research due to their potential applications in drug development and material science. For instance, Dolzhenko et al. (2021) described a fast synthesis method for diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation, highlighting the importance of morpholine in facilitating chemical reactions and creating biologically active compounds with potential antileukemic activity (Dolzhenko et al., 2021). Similarly, Pedrosa et al. (2006) explored the diastereoselective synthesis of enantiopure morpholines, demonstrating the versatility of morpholine derivatives in synthesizing compounds with high selectivity and potential therapeutic applications (Pedrosa et al., 2006).
Biological and Medicinal Applications
The incorporation of morpholine and its analogs into biologically active compounds has been extensively studied. For example, Šmelcerović et al. (2013) investigated the anti-inflammatory and xanthine oxidase inhibitory activity of morpholine-diones, indicating their potential in treating conditions associated with excessive uric acid production (Šmelcerović et al., 2013). Moreover, the design and synthesis of dendritic molecular transporters for efficient in vivo delivery of Morpholino antisense oligos by Li and Morcos (2008) underscore the significance of morpholine derivatives in enhancing the delivery and efficacy of therapeutic agents (Li & Morcos, 2008).
Advanced Building Blocks for Drug Discovery
Feskov et al. (2019) highlighted the design and synthesis of 3-((hetera)cyclobutyl)azetidine-based isosteres of morpholine, showcasing the potential of morpholine analogs as advanced building blocks for drug discovery. These compounds offer increased size and conformational flexibility, suggesting their utility in lead optimization programs (Feskov et al., 2019).
Mechanism of Action
Target of Action
Related compounds such as cyclopyrimorate have been found to inhibit homogentisate solanesyltransferase (hst), a downstream enzyme of 4-hydroxyphenylpyruvate dioxygenase in the plastoquinone biosynthesis pathway . HST plays a crucial role in the biosynthesis of plastoquinone, an essential component of the electron transport chain in plants .
Mode of Action
It can be inferred from related compounds that it may interact with its target enzyme, potentially inhibiting its function and leading to downstream effects .
Biochemical Pathways
Related compounds have been found to affect the plastoquinone biosynthesis pathway . This pathway is essential for the electron transport chain in plants, and its disruption can lead to significant physiological changes .
Result of Action
Related compounds have been found to cause bleaching symptoms in plants, similar to those caused by existing carotenoid biosynthesis inhibitors .
properties
IUPAC Name |
4-(6-cyclopropylpyridazin-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9(1)10-3-4-11(13-12-10)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQAULVHWYJDARG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Cyclopropylpyridazin-3-yl)morpholine |
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